4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol
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Overview
Description
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic compound with a unique structure that includes a benzyloxy group attached to a hexahydro-cyclopenta[b]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group followed by cyclization and subsequent introduction of the benzyloxy group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyloxy group or to modify the cyclopenta[b]furan ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the cyclopenta[b]furan ring can provide structural stability.
Comparison with Similar Compounds
Similar Compounds
- 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one
- 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-carboxylic acid
Uniqueness
4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the cyclopenta[b]furan ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
62110-37-6 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C15H20O3/c16-15-8-13-12(6-7-14(13)18-15)10-17-9-11-4-2-1-3-5-11/h1-5,12-16H,6-10H2 |
InChI Key |
VORDIZYMYPGCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1COCC3=CC=CC=C3)CC(O2)O |
Origin of Product |
United States |
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